molecular formula C20H17Cl2F3N4O2 B4357082 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide

Cat. No.: B4357082
M. Wt: 473.3 g/mol
InChI Key: AZBPXGDQMVWGBH-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide is a complex organic compound featuring a pyrazole, cyclopropyl, trifluoromethyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide, the process involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones.

  • Incorporation of the Cyclopropyl and Trifluoromethyl Groups: This can involve cyclopropylation and trifluoromethylation reactions using suitable reagents.

  • Attachment of the Propyl Chain: This is typically accomplished using a nucleophilic substitution reaction.

  • Coupling with the Isoxazole: This step uses carboxylation and coupling reactions to form the final compound.

Industrial Production Methods

Industrial production might streamline these steps through automated processes, using catalysts and optimizing conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions at the cyclopropyl or pyrazole groups.

  • Reduction: Reduction of the carboxamide group might be possible under certain conditions.

  • Substitution: The aromatic rings allow for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: KMnO₄, OsO₄

  • Reduction: LiAlH₄, NaBH₄

  • Substitution: Halogenating agents, Grignard reagents

Major Products

The products of these reactions depend on the specific conditions but may include modified pyrazole, isoxazole, or cyclopropyl derivatives.

Scientific Research Applications

This compound’s diverse functional groups enable its use in:

  • Chemistry: As a building block for more complex molecules.

  • Medicine: Investigating its pharmaceutical properties for therapeutic agents.

  • Industry: Usage in developing advanced materials or chemical processes.

Mechanism of Action

The exact mechanism of action would depend on its specific application. due to its varied functional groups, it might interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions. The trifluoromethyl group, for instance, can play a crucial role in biological activity by influencing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparatively, similar compounds might include:

  • N-{3-[4-chlorophenyl]-propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide: : Lacks the trifluoromethyl group, which impacts its reactivity and biological properties.

  • N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide: : Features a methyl group instead of a cyclopropyl group, affecting steric and electronic properties.

Hope this covers everything you need!

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2F3N4O2/c21-12-4-5-13(14(22)8-12)17-9-15(28-31-17)19(30)26-6-1-7-29-16(11-2-3-11)10-18(27-29)20(23,24)25/h4-5,8-11H,1-3,6-7H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBPXGDQMVWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCCNC(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide

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